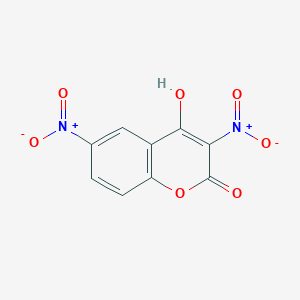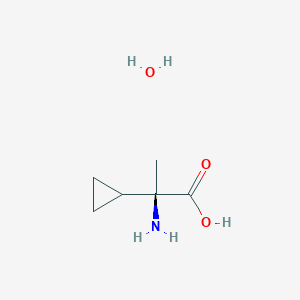![molecular formula C10H8F2O4 B11718589 2-[4-(Carboxymethyl)phenyl]-2,2-difluoroacetic Acid](/img/structure/B11718589.png)
2-[4-(Carboxymethyl)phenyl]-2,2-difluoroacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Carboxymethyl)phenyl]-2,2-difluoroacetic Acid is a chemical compound with the molecular formula C10H8F2O4 It is characterized by the presence of a carboxymethyl group attached to a phenyl ring, which is further connected to a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Carboxymethyl)phenyl]-2,2-difluoroacetic Acid typically involves the reaction of 4-(Carboxymethyl)phenylboronic acid with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Carboxymethyl)phenyl]-2,2-difluoroacetic Acid can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The difluoroacetic acid moiety can be reduced to form difluoroethanol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of difluoroethanol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-[4-(Carboxymethyl)phenyl]-2,2-difluoroacetic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[4-(Carboxymethyl)phenyl]-2,2-difluoroacetic Acid involves its interaction with specific molecular targets. The carboxymethyl group can form hydrogen bonds with biological molecules, while the difluoroacetic acid moiety can participate in various chemical reactions. These interactions can modulate biochemical pathways and influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Carboxymethyl)phenyl]acetic Acid: Lacks the difluoro groups, resulting in different chemical properties.
2-[4-(Carboxymethyl)phenyl]-2-fluoroacetic Acid: Contains only one fluorine atom, leading to variations in reactivity and applications
Uniqueness
2-[4-(Carboxymethyl)phenyl]-2,2-difluoroacetic Acid is unique due to the presence of two fluorine atoms, which enhance its chemical stability and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
Molecular Formula |
C10H8F2O4 |
|---|---|
Molecular Weight |
230.16 g/mol |
IUPAC Name |
2-[4-(carboxymethyl)phenyl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H8F2O4/c11-10(12,9(15)16)7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14)(H,15,16) |
InChI Key |
XEKFWNJTVZUVJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


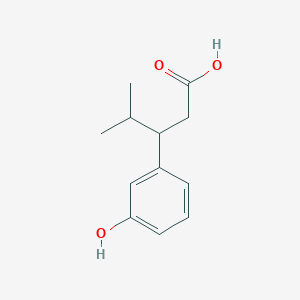
![methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate](/img/structure/B11718514.png)
![Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718519.png)
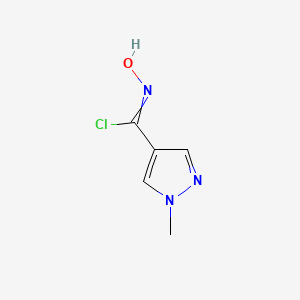
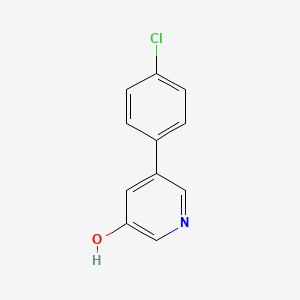
![tert-butyl 8-(2-hydroxyethyl)-2,3-dihydropyrido[2,3-e][1,4]oxazepine-1(5H)-carboxylate](/img/structure/B11718536.png)
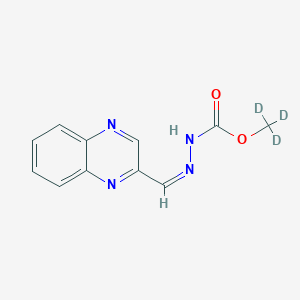
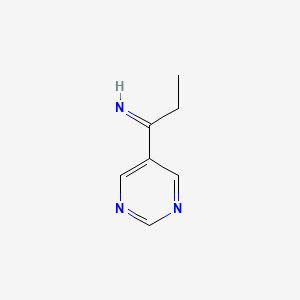
![8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11718555.png)
![2-{5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B11718558.png)
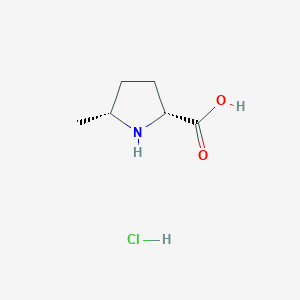
![[(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B11718574.png)
